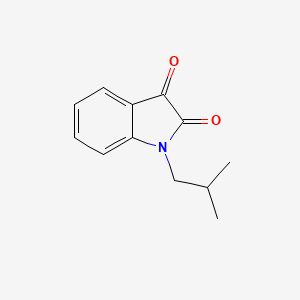
1-Isobutyl-1H-indole-2,3-dione
概要
説明
1-Isobutyl-1H-indole-2,3-dione is a derivative of 1H-indole-2,3-dione . It is a heterocyclic compound that can be used as a precursor for drug synthesis .
Synthesis Analysis
The synthesis of 1H-indole-2,3-dione derivatives, including this compound, often involves the alkylation reaction on the nitrogen atom N, using a brominated alkylating agent in DMF under phase transfer catalysis conditions (PTC) . The reaction leads to the expected products with good yields .Molecular Structure Analysis
The molecular structure of this compound is similar to that of 1H-indole-2,3-dione . Several 1H-indole-2,3-dione complexes with lithium, sodium, and potassium cations were optimized at the B3LYP/6-311G(d,p) level .Chemical Reactions Analysis
The isatin moiety shows important chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation . These reactions, in turn, produce several biologically viable compounds like 2-oxindoles, tryptanthrin, indirubins, and many more .Physical And Chemical Properties Analysis
1H-indole-2,3-dione has a molecular weight of 147.1308 . It is slightly soluble in water and soluble in polar organic solvents such as methanol, acetone, DMSO, DMF, acetonitrile, or ethyl acetate .科学的研究の応用
Chemical Synthesis and Biological Applications
1-Isobutyl-1H-indole-2,3-dione, a derivative of isatin (1H-indole-2,3-dione), serves as a versatile chemical substrate in the synthesis of a broad array of heterocyclic compounds. This chemical backbone is pivotal in organic synthesis, contributing to the creation of indoles, quinolines, and various pharmacologically active compounds. Its significance extends beyond synthesis; isatins have been identified in mammalian tissues, implicating a role in modulating biochemical processes. This has sparked discussions around its biological and pharmacological properties, highlighting its utility in drug synthesis and as a raw material in organic chemistry (Garden & Pinto, 2001).
Antibacterial Applications
Research into the antibacterial properties of this compound derivatives has shown promising results. Schiff base compounds derived from amino acids and 1H-indole-2,3-dione have demonstrated significant antibacterial activity. These compounds, when coordinated with dibutyltin(IV), have shown enhanced reactivity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents (Singh & Singh, 2014).
Corrosion Inhibition
The application of this compound derivatives in corrosion inhibition has been explored, particularly in the protection of metals against corrosion. These compounds exhibit significant efficiency as corrosion inhibitors, primarily due to their ability to form chelates on metal surfaces. This is attributed to the presence of electronegative functional groups and aromatic rings within their structure, facilitating the formation of coordinate covalent bonds between the inhibitor and the metal surface. Such properties underscore the potential of this compound derivatives in industrial applications where metal corrosion is a concern (Miao, 2014).
Chemical Sensing
The functional groups present in this compound make it an effective chemosensor for detecting metal ions. It has demonstrated a high sensing capability and selectivity for Fe3+ ions, showcasing the potential for the development of new optical chemosensors. The enhancement of absorption peaks in the UV-Vis spectral region upon interaction with Fe3+ ions highlights the practical applications of this compound in environmental monitoring and the detection of metal ions in various settings (Fahmi et al., 2019).
Anticancer Research
Isatin derivatives, including this compound, have been extensively studied for their anticancer properties. These compounds are part of a broader group of heterocyclic molecules that have shown activity against various cancer types. The versatility of the indole core structure has made it a focal point in the design and development of novel anticancer agents, with research indicating significant potential in leveraging these compounds for therapeutic applications (Sachdeva, Mathur, & Guleria, 2020).
作用機序
Target of Action
1-Isobutyl-1H-indole-2,3-dione, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, causing changes that lead to their biological effects . For example, some indole derivatives have been shown to inhibit viral activity by interacting with specific viral proteins .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For instance, some indole derivatives have been shown to inhibit the replication of viruses, potentially by interfering with the viral life cycle . Other indole derivatives have anti-inflammatory and analgesic activities, which could be due to their effects on inflammatory pathways .
Result of Action
The result of this compound’s action can vary depending on the specific target and biological context. For example, if the compound acts as an antiviral agent, the result could be a reduction in viral replication . If it has anti-inflammatory activity, the result could be a decrease in inflammation and pain .
Safety and Hazards
将来の方向性
Isatin derivatives are under intense development in medicinal chemistry . They have valuable pharmacological activities and can be used to synthesize various heterocyclic compounds . Therefore, the future directions for 1-Isobutyl-1H-indole-2,3-dione could involve further exploration of its potential uses in medicinal chemistry and drug synthesis.
生化学分析
Biochemical Properties
Indole derivatives, including 1-Isobutyl-1H-indole-2,3-dione, have been found to interact with multiple receptors, contributing to their broad-spectrum biological activities
Cellular Effects
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Indole and its derivatives are known to be metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms
特性
IUPAC Name |
1-(2-methylpropyl)indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(2)7-13-10-6-4-3-5-9(10)11(14)12(13)15/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLZSOVOTGYGAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2C(=O)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78846-77-2 | |
| Record name | 1-(2-methylpropyl)-2,3-dihydro-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Propan-2-yl-5-[[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2880405.png)
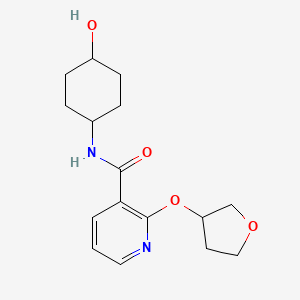
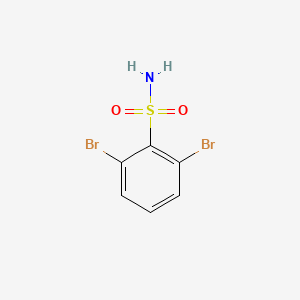
![N1-allyl-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2880409.png)
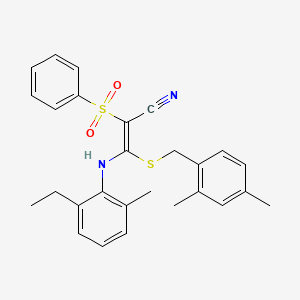
![2-(benzotriazol-2-yl)-2-[(E)-3-phenylprop-2-enyl]cyclohexan-1-one](/img/structure/B2880412.png)
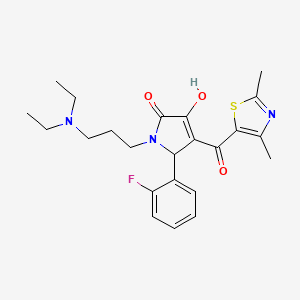
![3-(4-Nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B2880414.png)
![8-[Benzyl(methyl)amino]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2880416.png)
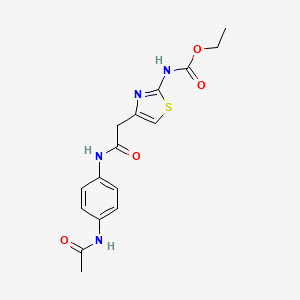
![2-Chloro-1-[8-(dimethylamino)-1,3,4,5-tetrahydro-2-benzazepin-2-yl]propan-1-one](/img/structure/B2880420.png)
![(E)-2-(4-Bromophenyl)-N-[(2-methylfuran-3-YL)methyl]ethenesulfonamide](/img/structure/B2880421.png)
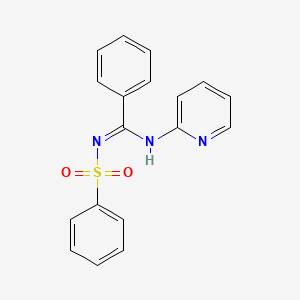
![3-[(2-Chloroacetyl)amino]-3-(2,4-difluorophenyl)-N-methylpropanamide](/img/structure/B2880424.png)
